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Compound of Interest

Compound Name: 1-Propylazetidin-3-ol

Cat. No.: B1524022

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with
optimized pharmacological profiles is paramount. Heterocyclic scaffolds form the bedrock of
many successful therapeutics, and among these, the azetidine ring system has emerged as a
"privileged" motif. This guide provides a senior application scientist's perspective on 1-
Propylazetidin-3-ol, a versatile building block whose strategic importance lies in its unique
combination of a strained, yet stable, four-membered ring, a key functional handle, and a

lipophilic substituent.

This document moves beyond a simple recitation of properties. It delves into the causality
behind its molecular architecture, provides field-proven protocols for its synthesis and
characterization, and explores its functional role in the development of advanced
pharmaceutical intermediates. The content herein is structured to empower researchers,
scientists, and drug development professionals with the foundational knowledge required to
effectively leverage this molecule in their discovery programs.

Molecular Architecture and Physicochemical
Landscape

The efficacy of any building block in a drug discovery cascade is intrinsically linked to its three-
dimensional structure and resulting physicochemical properties. 1-Propylazetidin-3-ol is no
exception; its utility is a direct consequence of the interplay between its constituent parts.

The Core Azetidine Moiety
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The central feature is the azetidine ring, a four-membered saturated heterocycle containing a
nitrogen atom. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and
piperidine), the azetidine ring possesses significant ring strain. This strain is not a liability but
an asset; it projects substituents in well-defined vectors, providing a rigid scaffold that can
reduce the entropic penalty of binding to a biological target. The nitrogen atom is basic, offering
a site for salt formation to improve aqueous solubility or a point of attachment for further
chemical elaboration.

The structure is further defined by two key substituents:

» N-Propyl Group: This alkyl chain imparts lipophilicity, which can be critical for modulating
properties like membrane permeability and oral absorption.

e C-3 Hydroxyl Group: This polar, hydrogen-bond-donating group is a crucial functional handle.
It can serve as a nucleophile or be derivatized to an ester, ether, or carbamate, making it an
ideal attachment point for linkers or prodrug moieties designed to enhance solubility or tune
pharmacokinetic profiles.[1][2]

Tabulated Physicochemical & Safety Data

For rapid assessment and experimental planning, the core quantitative data for 1-
Propylazetidin-3-ol are summarized below.

Property Value Source
CAS Number 1340301-52-1 [31[4]
Molecular Formula CeH13NO [31[4]
Molecular Weight 115.17 g/mol [3]
Purity (Typical) >98% [4]
Hazard Class 3 (Flammable Liquid) [4]
Hazard Statements H226, H315, H319, H335 [4]

Table 1: Key physicochemical and safety properties of 1-Propylazetidin-3-ol.
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Synthesis: A Validated One-Pot Approach

The synthesis of substituted azetidinols is a well-established field, with the most robust and
scalable method involving the reaction of a primary amine with an epihalohydrin.[5] This
pathway is favored in both academic and industrial settings due to its operational simplicity and
use of readily available starting materials.

Mechanistic Rationale and Workflow

The synthesis proceeds via a two-step, one-pot sequence. Step 1 involves the nucleophilic
attack of the primary amine (propylamine) on the terminal carbon of epichlorohydrin. This ring-
opening is regioselective, driven by sterics, and forms a key amino-chlorohydrin intermediate.
Step 2 is an intramolecular cyclization. Under basic conditions, the hydroxyl group is
deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an
intramolecular Sn2 reaction, closing the four-membered ring to yield the desired product. The
choice of a one-pot protocol is deliberate; it avoids the isolation of the potentially unstable
intermediate, thereby improving overall yield and process efficiency.

Starting Materials

One-Pot Reaction
Propylamine Solvent (e.g., MeOH) Amino-chlorohydrin
ep eop intermediate
\ : .
Epichlorohydrin

Purification
Distillation

Step 2: Intramolecular

Cyclization (Base) 1-Propylazetidin-3-ol

Solvent (e.g., MeOH)

Click to download full resolution via product page

A streamlined one-pot synthesis workflow for 1-Propylazetidin-3-ol.

Experimental Protocol

This protocol is a representative method based on established procedures for analogous
compounds and should be performed by qualified personnel with appropriate safety
precautions.
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Materials:

Propylamine (1.0 eq)

Epichlorohydrin (1.05 eq)

Methanol (5 vol)

Sodium hydroxide, 50% w/w ag. solution (1.5 eq)

Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer,
thermometer, and addition funnel, with propylamine and methanol. Cool the solution to 0-5
°C using an ice bath.

Epichlorohydrin Addition: Add epichlorohydrin dropwise via the addition funnel, ensuring the
internal temperature does not exceed 10 °C. Causality Note: This slow, cooled addition is
critical to control the exotherm of the initial ring-opening reaction and prevent side-product
formation.

Intermediate Formation: After the addition is complete, allow the reaction to stir at room
temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

Cyclization: Cool the reaction mixture back to 0-5 °C. Add the 50% sodium hydroxide
solution dropwise, again maintaining a low temperature. Causality Note: The base is added
to deprotonate the hydroxyl group, initiating the cyclization. A strong base and controlled
temperature favor the desired intramolecular Sn2 reaction over potential intermolecular side
reactions.

Reaction Completion & Workup: Stir the reaction at room temperature overnight. Upon
completion, concentrate the mixture under reduced pressure to remove methanol.

Extraction: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium
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sulfate, and filter.

 Purification: Concentrate the filtrate under reduced pressure. The crude product is typically
purified by vacuum distillation to yield 1-Propylazetidin-3-ol as a clear oil.

Unambiguous Structural Elucidation

In drug development, "you are what you make." The identity and purity of any synthetic
intermediate must be rigorously confirmed. A multi-technique approach is essential for the
unambiguous characterization of 1-Propylazetidin-3-ol.

Spectroscopic & Spectrometric Workflow

The primary techniques for structural confirmation are Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS), supplemented by Infrared (IR) spectroscopy. Each
provides a unique and complementary piece of the structural puzzle.

Purified Sample of
1-Propylazetidin-3-ol

Primary Confirmation Functional Group ID
\/ \4 \/
NMR Spectroscopy Mass Spectrometry Infrared (IR)
(*H, 3C) (ESI-MS) Spectroscopy

P

Molecular Weight

Connectivity & Environment ey Functional Groups

Verified Molecular
Structure
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Workflow for the structural characterization of 1-Propylazetidin-3-ol.

Predicted Spectroscopic Data
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The following table outlines the expected spectral data for 1-Propylazetidin-3-ol. This serves

as a benchmark for researchers analyzing newly synthesized material.

Technique Expected Observations Rationale
~0.9 ppm (t, 3H): -CHs of
propyl~1.5 ppm (m, 2H): -CH2-
of propyl~2.4 ppm (t, 2H): N-
Propy ppm ( ) Chemical shifts and splitting
CHa2- of propyl~2.8-3.6 ppm o
. patterns are characteristic of
1H NMR (m, 4H): Azetidine ring CH2 - )
the specific electronic
protons~4.4 ppm (m, 1H): )
o environments of the protons.
Azetidine ring CH-OH
protonBroad singlet (1H): -OH
proton (exchangeable)
~11 ppm: -CHs~20 ppm: The number of signals
Propyl -CH2-~55-65 ppm (3 corresponds to the number of
15C NMR py _IOI_O ( _IO _
peaks): N-CHz, azetidine CHz, chemically non-equivalent
azetidine CH-OH carbon atoms.
Electrospray ionization in
positive mode will protonate
ESI-MS [M+H]* = 116.1 m/z the basic nitrogen, giving a
mass corresponding to the
molecular weight + 1.
~3300 cm~t (broad): O-H Absorption frequencies
R stretch~2960-2850 cm~1: C-H correspond to the vibrational

alkane stretches~1100 cm—1:
C-N stretch

modes of specific functional

groups.

Table 2: Predicted spectroscopic and spectrometric data for structural verification.

Strategic Applications in Drug Discovery

The true value of 1-Propylazetidin-3-ol is realized in its application as a strategic building

block for creating more complex molecules with therapeutic potential.[3] Its structure is pre-
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validated by nature and medicinal chemistry as a scaffold that can lead to compounds with
desirable drug-like properties.

The Azetidine Ring as a Bioisostere and Conformational
Lock

In drug design, azetidines are often used as bioisosteres for other common groups. They can
replace a gem-dimethyl group to improve solubility or act as a constrained analog of a more
flexible piperidine or pyrrolidine, locking the molecule into a specific, biologically active
conformation. This conformational rigidity can significantly enhance binding affinity and
selectivity for the target protein.

A Versatile Intermediate for Key Therapeutic Areas

Vendor information highlights its utility in synthesizing active pharmaceutical ingredients (APIs)
for neurological and cardiovascular conditions.[3] In neurological targets, the rigid scaffold can
provide the precise 3D orientation of pharmacophores needed to interact with receptors or
enzymes in the central nervous system. In cardiovascular applications, the combination of
basicity and lipophilicity can be tuned to optimize interactions with ion channels or GPCRs.

1-Propylazetidin-3-ol
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Logical relationship between the molecular features of 1-Propylazetidin-3-ol and its
applications.

Conclusion

1-Propylazetidin-3-ol is more than a simple chemical reagent; it is a carefully designed tool for
molecular architects. Its defining features—a rigid heterocyclic core, a versatile hydroxyl
handle, and a lipophilic side chain—provide a powerful platform for constructing novel
therapeutics. By understanding the causality behind its synthesis, the rigorous methods for its
characterization, and the strategic rationale for its application, research and development
teams can unlock its full potential to accelerate the journey from chemical concept to clinical
candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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